LY193239 is classified as a higher-lactam pyrazolidinone. It is recognized for its antibacterial activity and has been studied for its potential in treating various bacterial infections. The compound is identified by its CAS number 124986-46-5 and is available from various chemical suppliers such as BioCat GmbH and TargetMol .
The synthesis of LY193239 involves several steps that typically include the formation of the pyrazolidinone ring structure. One efficient method described in the literature involves the selective functionalization of ring nitrogens. This process can yield a range of pyrazolidinones through controlled reactions under specific conditions.
A notable synthetic pathway includes the catalytic hydrogenation of precursors such as 4-aminopyrazolidin-3-ones, where the reaction conditions (e.g., pressure and solvent) are optimized to achieve desired yields. For instance, one study reported using palladium on carbon as a catalyst under hydrogen pressure to facilitate the transformation of starting materials into the target compound .
The molecular structure of LY193239 features a pyrazolidinone core, which consists of a five-membered ring containing two nitrogen atoms and a carbonyl group. The structural formula can be represented as follows:
X-ray crystallography and NMR spectroscopy are often employed to elucidate the three-dimensional arrangement of atoms within the molecule. The compound's geometry and electronic characteristics significantly influence its biological activity.
LY193239 participates in various chemical reactions typical for pyrazolidinones, including nucleophilic substitutions and reductions. For example, the compound can undergo hydrogenation reactions to modify functional groups or enhance its antibacterial efficacy. Additionally, reactions involving electrophilic aromatic substitution may occur due to the presence of reactive sites on the pyrazolidinone ring.
The stability of LY193239 under different pH conditions has been studied, indicating that it maintains its integrity in neutral to slightly alkaline environments but may degrade under strongly acidic conditions .
The mechanism by which LY193239 exerts its antibacterial effects involves inhibition of bacterial cell wall synthesis or interference with critical metabolic pathways. While specific details on its exact mechanism remain under investigation, studies have suggested that compounds in this class may inhibit key enzymes involved in bacterial growth and replication.
For instance, some pyrazolidinones have been shown to interact with bacterial DNA gyrase or topoisomerase IV, leading to disruption in DNA replication and ultimately bacterial cell death .
LY193239 exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are used to characterize these properties further .
The primary application of LY193239 lies in its potential as an antibacterial agent. Research has focused on its effectiveness against various strains of bacteria, including those resistant to conventional antibiotics. Its unique structural features make it a candidate for further development into therapeutic agents aimed at treating infections caused by multidrug-resistant organisms.
Moreover, LY193239 serves as a valuable tool in medicinal chemistry for exploring structure-activity relationships within the pyrazolidinone class, guiding future drug design efforts aimed at enhancing antibacterial potency and selectivity .
The quest for novel antibacterial scaffolds intensified following the decline of the "golden age" of antibiotic discovery (1940s–1960s), during which most major antibiotic classes were introduced [6] [9]. Pyrazolidinone derivatives emerged as synthetically designed agents to combat rising antibiotic resistance, particularly targeting Gram-positive pathogens. Early research focused on monocyclic pyrazolidinones, which demonstrated modest in vitro activity but were limited by poor pharmacokinetic stability and narrow spectra [8]. A significant breakthrough occurred with the development of bicyclic pyrazolidinones, where the fusion of a second ring system enhanced rigidity and target binding affinity. By the 1990s, systematic optimization of these cores led to compounds with improved potency against resistant strains like Staphylococcus aureus and Enterococcus faecalis [1]. The strategic incorporation of electron-withdrawing groups at the C-3 position further enhanced bacterial membrane penetration, marking a critical evolution in this structural class [1] [5].
Table 1: Key Milestones in Pyrazolidinone Antibacterial Development
Time Period | Development Phase | Structural Features | Antibacterial Spectrum |
---|---|---|---|
1980s | Monocyclic Derivatives | Linear side chains, minimal substitutions | Narrow (mainly Gram-positive cocci) |
Early 1990s | Bicyclic [3.3.0] Systems | Fused ring structures | Extended Gram-positive coverage |
Mid-1990s | Electrophilic C-3 Modifications | Nitro, cyano, or sulfonyl groups | Includes some anaerobic species |
Late 1990s | Side-Chain Optimization | Aminothiazole moieties (e.g., LY193239) | Balanced potency/pharmacokinetics |
LY193239 ((Z)-6-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-(methylsulfonyl)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-3-carboxylic acid) exemplifies the pinnacle of pyrazolidinone optimization [5]. Its pharmacological profile stems from three key structural elements:
Quantitative structure-activity relationship (QSAR) analyses reveal that LY193239’s potency (IC90 ≤ 1 µg/mL against MRSA) correlates with its calculated polar surface area (PSA ≈ 110 Ų) and lipophilicity (cLogP ≈ -1.2), which balance cellular uptake and aqueous solubility [3] [7]. Comparative studies with LY255262—a structural analogue lacking the methylsulfonyl group—demonstrate 4-fold lower efficacy, underscoring the electronic and steric contributions of this substituent [1].
Table 2: Structural Components and Their Biological Contributions in LY193239
Structural Element | Chemical Role | Biological Impact |
---|---|---|
Bicyclic [3.3.0] pyrazolidinone | Enforced molecular rigidity | Enhanced target binding; metabolic stability |
3-Methylsulfonyl substituent | Strong electron withdrawal | Improved membrane penetration; tautomer stabilization |
Aminothiazole oxime side chain | β-lactamase resistance motif | Broad-spectrum activity; resistance evasion |
Carboxylic acid at C-3 | Ionizable group at physiological pH | Solubility optimization; tissue distribution |
Despite advances, critical knowledge gaps impede further rational design of pyrazolidinones:
Addressing these gaps requires integrating artificial intelligence-based QSAR with high-resolution structural biology. Machine learning models trained on expanded datasets of pyrazolidinone analogues could reveal non-intuitive structure-pharmacokinetic relationships, while cryo-EM of LY193239 bound to PBP2a would clarify target engagement nuances [7] [10].
Table 3: Priority Research Areas for Pyrazolidinone SAR Advancement
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7